Suberoylanilide-d5 Hydroxamic Acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One efficient method employs a continuous flow reactor, which enhances reaction rates and product purity . The general procedure involves:

Esterification: Suberic acid is esterified to form the corresponding methyl or ethyl ester.

Amidation: The ester is then reacted with aniline to form suberoylanilide.

Hydroxylation: Finally, the amide is converted to the hydroxamic acid using hydroxylamine.

Industrial Production Methods

Industrial production of Suberoylanilide-d5 Hydroxamic Acid often utilizes continuous flow synthesis due to its scalability and efficiency. This method allows for precise control over reaction conditions, leading to higher yields and consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Suberoylanilide-d5 Hydroxamic Acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxamic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-hydroxy derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

SAHA-d5 is primarily recognized for its role as an HDAC inhibitor, which plays a crucial part in the regulation of gene expression through the modulation of histone acetylation. The inhibition of HDACs can lead to the reactivation of silenced genes that control cell growth and differentiation, making it a promising candidate for cancer therapy.

- Mechanism of Action : SAHA-d5 inhibits HDACs, leading to increased acetylation of histones, which results in a more open chromatin structure and enhanced transcription of tumor suppressor genes. This mechanism has been validated in various preclinical models, including studies on MCF-7 breast cancer cells and R6/2 mouse models for Huntington's disease .

- Case Studies :

Neurodegenerative Disease Research

The application of SAHA-d5 extends into neurodegenerative disease research, particularly in conditions like Huntington's disease (HD). The ability of SAHA-d5 to penetrate the blood-brain barrier allows it to exert effects on neuronal tissues.

- Case Studies :

- Research involving R6/2 mice indicated that SAHA improved motor function and reduced neurodegeneration associated with HD, validating its use as a therapeutic agent for neurodegenerative disorders .

- The compound's capacity to enhance histone acetylation in the brain suggests it may help mitigate transcriptional dysregulation linked to neurodegeneration .

Metabolic Studies

The use of deuterated compounds like SAHA-d5 allows researchers to trace metabolic pathways more accurately. The incorporation of deuterium provides a unique advantage in mass spectrometry and other analytical techniques.

- Applications :

- SAHA-d5 can be utilized as an internal standard in quantitative mass spectrometry studies, allowing for precise measurements of drug metabolism and pharmacokinetics .

- Its stable isotope labeling facilitates tracking the metabolic fate of drugs within biological systems, providing insights into their pharmacokinetic profiles.

Comparative Analysis with Related Compounds

A comparative analysis between SAHA-d5 and its non-deuterated counterparts reveals several advantages:

| Compound | HDAC Inhibition Potency | Stability | Application Areas |

|---|---|---|---|

| Suberoylanilide Hydroxamic Acid | IC50 = 0.15 µM | Moderate | Cancer therapy |

| Vorinostat | IC50 = 0.15 µM | Moderate | Cancer therapy |

| SAHA-d5 | IC50 = comparable | High | Cancer & neurodegenerative diseases |

Wirkmechanismus

Suberoylanilide-d5 Hydroxamic Acid exerts its effects by inhibiting histone deacetylases, leading to the accumulation of acetylated histones and other proteins . This results in changes in gene expression, promoting cell cycle arrest, differentiation, and apoptosis in cancer cells . The compound also affects non-histone proteins involved in various cellular processes, further contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trichostatin A: Another HDAC inhibitor with a similar mechanism of action.

Belinostat: A hydroxamic acid-based HDAC inhibitor used in cancer therapy.

Romidepsin: A natural cyclic peptide that selectively inhibits HDAC1 and HDAC2.

Uniqueness

Suberoylanilide-d5 Hydroxamic Acid is unique due to its broad-spectrum HDAC inhibition and its ability to induce significant epigenetic changes.

Biologische Aktivität

Suberoylanilide-d5 hydroxamic acid (also known as SAHA-d5) is a deuterated analog of suberoylanilide hydroxamic acid (SAHA), a well-known histone deacetylase (HDAC) inhibitor. This compound has garnered attention for its potential therapeutic applications in cancer treatment and other diseases due to its ability to modulate gene expression and induce cell differentiation and apoptosis.

SAHA-d5 functions primarily as a pan-HDAC inhibitor , affecting both Class I and Class II HDACs. By inhibiting these enzymes, SAHA-d5 promotes the acetylation of histones, leading to a more open chromatin structure that enhances gene transcription. This mechanism is crucial for regulating various cellular processes, including cell cycle progression, differentiation, and apoptosis.

Anticancer Effects

Numerous studies have demonstrated the anticancer properties of SAHA-d5 through its effects on various cancer cell lines:

- Cell Cycle Arrest : SAHA-d5 induces cell cycle arrest in several cancer types, including breast, prostate, and leukemia cells. For instance, in MCF-7 human breast cancer cells, SAHA-d5 was shown to cause significant growth inhibition and accumulation of cells in the G1 and G2-M phases of the cell cycle .

- Induction of Apoptosis : The compound has been observed to promote apoptosis in transformed cells. In prostate cancer models, SAHA-d5 induced dose-dependent cell death in LNCaP cells at concentrations ranging from 2.5 to 7.5 µM .

- Differentiation : In addition to its cytotoxic effects, SAHA-d5 has been linked to the differentiation of cancer cells. For example, it can induce differentiation in estrogen receptor-negative breast cancer cell lines .

Comparative Efficacy

A comparison of SAHA-d5 with other HDAC inhibitors reveals its potency:

| Compound | HDAC IC50 (μM) | Cell Line Tested |

|---|---|---|

| SAHA | 0.15 ± 0.02 | MCF-7 |

| SAHA-d5 | Not specified | Various cancer lines |

| Compound 6b (analog) | 0.16 ± 0.03 | MDA-MB-231 |

| Compound 34a (analog) | 0.089 ± 0.005 | Various cancer lines |

This table illustrates that while SAHA is highly effective, some newer analogs may exhibit even greater potency against specific HDAC isoforms .

Neuroprotective Properties

Beyond its anticancer effects, SAHA-d5 also shows promise in neuroprotection and treatment of neurological disorders:

- Neuronal Maturation : Research indicates that SAHA-d5 can enhance neuronal maturation and plasticity, making it a candidate for treating neurodevelopmental disorders such as Fragile X syndrome and autism spectrum disorders .

- Regulation of Autophagy : The compound has been implicated in the activation of autophagy pathways, which are essential for cellular homeostasis and response to stress .

Case Studies

- Breast Cancer Treatment : A study highlighted the effectiveness of SAHA in inducing differentiation in breast cancer cells resistant to conventional therapies. Patients treated with SAHA demonstrated improved outcomes compared to those receiving standard treatments alone .

- Prostate Cancer Models : In vivo studies using nude mice xenograft models showed that SAHA significantly suppressed tumor growth compared to control groups, indicating its potential as a therapeutic agent .

Eigenschaften

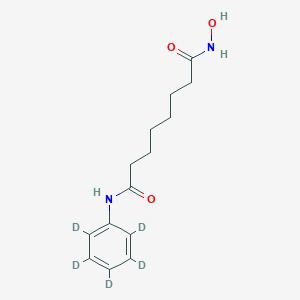

IUPAC Name |

N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEXFXRVDQXREF-YQYLVRRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.